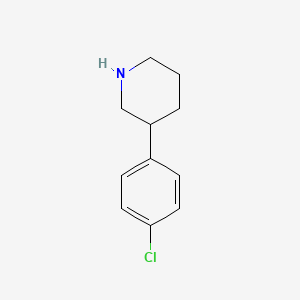

3-(4-Chlorophenyl)piperidine

Description

Contextualization of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Drug Discovery

Piperidine and its derivatives are among the most prevalent heterocyclic motifs found in pharmaceuticals. researchgate.netugent.be Their widespread use stems from several advantageous characteristics. The piperidine ring can serve as a versatile scaffold, allowing for three-dimensional diversification of molecular structures. This structural flexibility enables the fine-tuning of pharmacological activity and selectivity. thieme-connect.comresearchgate.net Furthermore, the nitrogen atom in the piperidine ring can be readily functionalized, providing a handle for modulating physicochemical properties such as solubility and basicity, which are crucial for drug-like characteristics. thieme-connect.com

The incorporation of piperidine scaffolds into drug candidates has been shown to enhance biological activities, improve pharmacokinetic profiles, and even reduce toxicity. thieme-connect.comresearchgate.net This has led to the development of numerous successful drugs across various therapeutic areas, including central nervous system (CNS) disorders, cancer, and infectious diseases. ugent.beelsevier.commdpi.com In 2014, it was reported that 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contained a nitrogen heterocycle, with piperidine being a prominent example. researchgate.net

Overview of Chlorophenylpiperidine Structural Motifs in Bioactive Compounds

The combination of a chlorophenyl group with a piperidine ring creates a structural motif with significant pharmacological potential. The chlorine atom, a halogen, can influence the electronic properties of the phenyl ring and participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. The position of the chlorine atom on the phenyl ring (ortho, meta, or para) and the attachment point of the chlorophenyl group to the piperidine ring can lead to a wide range of derivatives with distinct biological activities.

For instance, the 4-(4-chlorophenyl)piperidine (B1270657) substructure is a key component in several bioactive compounds. A series of 4-(4'-chlorophenyl)-4-hydroxypiperidine derivatives have been synthesized and shown to exhibit significant analgesic and hypotensive activities in preclinical studies. nih.gov Similarly, the compound 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine has been investigated as a potent dopamine (B1211576) reuptake inhibitor with potential applications in the treatment of cocaine addiction. wikipedia.org The introduction of a chlorophenyl group can also be seen in more complex structures, such as in the synthesis of potential urease and acetylcholinesterase inhibitors. scielo.br

Historical Perspective on Research Evolution for the Chemical Compound Class

Research into chlorophenylpiperidine derivatives has evolved over several decades, driven by the quest for new therapeutic agents. Early research often focused on the synthesis and pharmacological evaluation of relatively simple analogs. For example, studies from the mid-20th century explored the analgesic properties of pethidine (meperidine) analogs, some of which incorporated a chlorophenyl moiety.

Over time, advancements in synthetic methodologies and a deeper understanding of structure-activity relationships (SAR) have led to the development of more complex and potent chlorophenylpiperidine derivatives. The work by Kozikowski and colleagues in the late 1990s on cocaine analogs, including 1-methyl-3-propyl-4-(p-chlorophenyl)piperidine, exemplifies this progression. wikipedia.org Their research highlighted the stereochemical effects on dopamine transporter affinity and selectivity. wikipedia.org More recent research has expanded into diverse therapeutic areas, exploring these compounds as inhibitors of various enzymes and receptors. scielo.brsci-hub.st The development of sophisticated analytical techniques, such as NMR and X-ray crystallography, has been instrumental in elucidating the precise structures and binding modes of these compounds, further guiding drug design efforts.

Current Landscape and Emerging Trends in Chlorophenylpiperidine Research

The current research landscape for chlorophenylpiperidines is characterized by a focus on targeted drug discovery and the exploration of novel biological activities. Researchers are increasingly employing computational methods, such as in silico screening and molecular docking, to predict the biological targets and activity spectra of new derivatives. clinmedkaz.org This approach helps to prioritize synthetic efforts and accelerate the discovery of promising lead compounds.

Emerging trends in this field include:

Asymmetric Synthesis: The development of stereoselective synthetic methods to obtain enantiomerically pure chlorophenylpiperidine derivatives is a key area of focus. rsc.org This is crucial as different enantiomers of a chiral drug can have vastly different pharmacological activities and safety profiles.

Fragment-Based Drug Discovery: The chlorophenylpiperidine motif is being utilized as a key fragment in fragment-based drug discovery campaigns to develop potent and selective inhibitors of various protein targets. sci-hub.st

Exploration of New Therapeutic Areas: While CNS applications have historically been a major focus, researchers are now investigating the potential of chlorophenylpiperidine derivatives in other areas, such as oncology and infectious diseases. mdpi.comclinmedkaz.org

Development of Novel Bioactive Conjugates: The chlorophenylpiperidine scaffold is being incorporated into more complex molecules and conjugates to enhance their therapeutic potential. For example, it has been combined with other heterocyclic moieties like 1,3,4-oxadiazole (B1194373) to create compounds with potent urease inhibitory activity. scielo.br

The continued exploration of the chemical space around the 3-(4-chlorophenyl)piperidine core, coupled with advancements in drug discovery technologies, promises to yield new and improved therapeutic agents in the years to come.

Structure

3D Structure

Propriétés

IUPAC Name |

3-(4-chlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h3-6,10,13H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXKIKPTKUQMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40606126 | |

| Record name | 3-(4-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55989-13-4 | |

| Record name | 3-(4-Chlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40606126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 3 4 Chlorophenyl Piperidine Analogues

General Synthetic Strategies for Chlorophenylpiperidine Scaffolds

The construction of the chlorophenylpiperidine framework can be achieved through several synthetic routes. One common method involves the catalytic hydrogenation of corresponding pyridine (B92270) precursors. For instance, 3,5-dimethylpyridine (B147111) can be hydrogenated to produce 3,5-dimethylpiperidine, a process where the control of reaction conditions is crucial for the isomeric ratio of the product. google.com

Another strategy is the cyclization of appropriately substituted amino alcohols or amines. This can involve intramolecular reactions under acidic or basic conditions to form the piperidine (B6355638) ring. For example, 1-(3-Chloro-4-fluorophenyl)piperidine can be synthesized through the cyclization of amino alcohols bearing chlorophenyl and fluorophenyl groups.

Reductive amination of δ-lactams or glutarimides also provides a pathway to piperidine derivatives. For example, 4-(4-Chlorophenyl)-2,6-piperidinedione can serve as a precursor to the corresponding piperidine. cymitquimica.com Additionally, the reduction of pyridinium (B92312) salts or dihydropyridines offers another viable route. A three-step process involving the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation and a subsequent reduction, has been developed to access a variety of enantioenriched 3-substituted piperidines. acs.orgnih.gov

Stereoselective Synthesis and Diastereomeric Control

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Enantioselective Approaches

Enantiomerically pure 3-arylpiperidines have been synthesized through a dynamic kinetic resolution process. This method involves the cyclodehydration of racemic γ-aryl-δ-oxoesters with a chiral auxiliary, such as (R)- or (S)-phenylglycinol, to stereoselectively form bicyclic δ-lactams. Subsequent reduction of these lactams yields enantiopure 3-arylpiperidines. acs.orgnih.gov This approach has been successfully applied to the synthesis of both enantiomers of 3-phenylpiperidine (B1330008) and other analogues. acs.org

Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction. This reaction, performed on aryl boronic acids and a pyridine-1(2H)-carboxylate, produces 3-substituted tetrahydropyridines with high enantioselectivity. These intermediates can then be reduced to the corresponding enantioenriched 3-piperidines. acs.orgnih.gov

Control of Cis-Trans Isomerism in Piperidine Ring Systems

Control over the relative stereochemistry of substituents on the piperidine ring is crucial. The hydrogenation of substituted pyridines often leads to the formation of cis-isomers. rsc.org These cis-piperidines can then be epimerized under thermodynamic conditions to yield the more stable trans-diastereoisomers. This transformation is often driven by relieving unfavorable 1,3-diaxial interactions. rsc.org

The ratio of cis to trans isomers can also be influenced by reaction conditions such as temperature and pressure during hydrogenation. google.comgoogle.com For example, in the synthesis of 3,5-dimethylpiperidine, adjusting the reaction temperature and pressure allows for the selective formation of different isomer ratios. google.com Diastereoselective reductive cyclization of amino acetals, prepared via a nitro-Mannich reaction, is another method to control the stereochemistry of the resulting piperidines. nih.gov

Multicomponent Reaction Development in Piperidine Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly functionalized piperidines in a single step. bas.bgbeilstein-journals.orgingentaconnect.com These reactions typically involve the condensation of an aldehyde, an amine, and a β-ketoester or a similar active methylene (B1212753) compound. beilstein-journals.orgingentaconnect.com

Various catalysts have been employed to promote these reactions, including nano-crystalline solid acids, bas.bg PEG-embedded potassium tribromide, beilstein-journals.org and tungstophosphoric acid. ingentaconnect.com A notable example is the one-pot, five-component reaction of aldehydes, amines, and a β-ketoester using a catalytic amount of H3PW12O40 at room temperature to produce highly substituted piperidines. ingentaconnect.com Biocatalysts, such as immobilized Candida antarctica lipase (B570770) B, have also been successfully used in the multicomponent synthesis of piperidines. rsc.org

Derivatization and Functionalization Strategies on the Piperidine Core

Further diversification of the 3-(4-chlorophenyl)piperidine scaffold can be achieved through various functionalization reactions, particularly at the nitrogen atom.

N-Substitution Reactions

The secondary amine of the piperidine ring is a common site for modification. N-alkylation and N-arylation reactions are frequently employed to introduce a wide range of substituents. For example, N-demethylation of piperidine-based ligands followed by the introduction of phenylalkyl groups has been shown to modulate their biological activity. acs.org Reductive alkylation using an aldehyde and a reducing agent like sodium cyanoborohydride is a common method for introducing N-substituents. acs.org The nitrogen can also be part of an amide, as seen in 1-piperidinebutanamide derivatives, or can be oxidized to an N-oxide. cymitquimica.com

Functional Group Modifications at Piperidine Ring Positions

The piperidine ring of this compound offers multiple positions for functional group modification, allowing for the fine-tuning of the molecule's steric and electronic properties. These modifications are crucial for developing new derivatives with specific biological activities. Key transformations include modifications at the nitrogen (N1) and various carbon positions (C2, C3, C4).

N-Position Modifications: The nitrogen atom of the piperidine ring is a primary site for functionalization, most commonly through alkylation and acylation reactions.

N-Alkylation and N-Demethylation: The introduction of alkyl groups at the nitrogen position is a common strategy. For instance, reacting piperidine with an alkyl halide in a solvent like anhydrous acetonitrile (B52724) can yield N-alkylpiperidines. researchgate.net The choice of base, such as potassium carbonate in dimethylformamide (DMF), can facilitate this reaction at room temperature. researchgate.net Conversely, N-demethylation can be achieved using reagents like α-chloroethyl chloroformate, which has been shown to improve activity at certain biological targets. acs.org Research has demonstrated that replacing the N-methyl group with phenylalkyl groups can modulate the compound's activity. acs.org A patented method describes the N-alkylation of piperidine with 3-chloropropanol to synthesize 1-piperidinepropanol, an intermediate for more complex molecules. google.com

N-Acylation and N-Sulfonylation: Acylation introduces an acyl group to the piperidine nitrogen. This can be accomplished by reacting piperidine with an acyl chloride, such as 2-chlorobenzoyl chloride, in the presence of a base like triethylamine. evitachem.com This method has been used to synthesize various (substituted phenyl){4-[3-(piperidin-4-yl)propyl]piperidin-1-yl}methanone derivatives. researchgate.net Furthermore, the nitrogen can be functionalized with a sulfonyl group through sulfonylation, for example, by treating piperidine with methanesulfonyl chloride. vulcanchem.com

Carbon-Position Modifications: Modifications at the carbon atoms of the piperidine ring allow for the introduction of a wide range of functional groups, significantly altering the scaffold's structure.

C4-Position: The C4 position is a frequent target for modification. For example, a ketone group at this position can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride. evitachem.com

C2, C3, and C4 C-H Functionalization: Advanced synthetic methods enable the direct functionalization of C-H bonds. Rhodium-catalyzed C-H insertion reactions have been used to introduce substituents at the C2, C3, and C4 positions. researchgate.net The site-selectivity of these reactions can be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. researchgate.net For example, using specific dirhodium catalysts allows for targeted functionalization at either the C2 or C4 positions. researchgate.net

Other Modifications: The piperidine ring can also be modified to include dione (B5365651) functionalities. For instance, the synthesis of 1-(4-chlorophenyl)piperidine-2,6-dione (B1635816) introduces carbonyl groups at the C2 and C6 positions, which increases hydrophilicity and conformational rigidity.

The table below summarizes various functional group modifications on the piperidine ring.

| Position | Modification Type | Reagents/Conditions | Resulting Group/Structure | Reference |

| N1 | N-Alkylation | Alkyl halide, Acetonitrile or DMF | N-Alkylpiperidine | researchgate.net |

| N1 | N-Demethylation | α-chloroethyl chloroformate | Secondary amine | acs.org |

| N1 | N-Acylation | Acyl chloride, Triethylamine | N-Acylpiperidine | evitachem.comresearchgate.net |

| N1 | N-Sulfonylation | Methanesulfonyl chloride, Triethylamine | N-Sulfonylpiperidine | vulcanchem.com |

| C4 | Reduction | Lithium aluminum hydride (LiAlH₄) | Hydroxyl group | evitachem.com |

| C2, C4 | C-H Functionalization | Rhodium catalysts, Diazo compounds | Substituted piperidines | researchgate.net |

| C2, C6 | Oxidation/Synthesis | Not specified | Dione functionality |

Side Chain Appendage Chemistry (e.g., thioacetamide)

The attachment of side chains to the this compound scaffold is a key strategy for developing analogues with novel properties. A notable example is the appendage of a thioacetamide (B46855) side chain.

Research has focused on the synthesis of 4-(4-chlorophenyl)piperidine (B1270657) analogues that incorporate a thioacetamide side chain, similar to the one found in the wake-promoting drug modafinil. nih.gov These studies have synthesized and evaluated both cis and trans isomers of these 3,4-disubstituted piperidines. The synthesis of these complex molecules allows for a detailed investigation of the structure-activity relationships (SAR), revealing how the stereochemistry of the piperidine ring influences the biological activity of the resulting compounds. nih.gov The development of these analogues, such as 2-((4-(4-chlorophenyl)-1-methylpiperidin-3-yl)methylsulfanyl)-N-methylacetamide, provides valuable tools for pharmacological research. nih.gov

Green Chemistry Approaches and Sustainable Synthetic Routes

The principles of green chemistry are increasingly being applied to the synthesis of piperidine derivatives to develop more sustainable and environmentally friendly processes. These approaches focus on improving efficiency, reducing waste, and using less hazardous materials.

Catalytic Methods: Catalysis is a cornerstone of green chemistry, and catalytic methods are being employed for the synthesis of 3-substituted piperidines. A rhodium-catalyzed asymmetric reductive Heck reaction has been developed to synthesize 3-substituted tetrahydropyridines from arylboronic acids and pyridine derivatives in high yield and with excellent enantioselectivity. acs.org This method demonstrates broad functional group tolerance and is scalable, making it a valuable and sustainable alternative to traditional methods. acs.org Catalytic hydrogenation, using catalysts like palladium on carbon, is another efficient and selective method for transformations such as reducing a ketone to an alcohol under mild conditions.

Microwave-Assisted Synthesis: Microwave-assisted synthesis offers a green alternative by significantly reducing reaction times and often improving yields. The synthesis of 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride has been achieved using a solvent-free microwave synthesis method, highlighting a more sustainable approach. researchgate.net

Process Optimization: Some synthetic routes are designed to be inherently greener by simplifying procedures and using readily available materials. A patented method for preparing a 1-(3-(3-(4-chlorophenyl)propoxy)propyl)piperidine derivative is noted for its simple and safe operation, straightforward post-treatment, high yield, and use of inexpensive raw materials, making it suitable for industrial-scale production. google.com These characteristics align well with the goals of green chemistry.

The table below highlights some green chemistry approaches in the synthesis of piperidine derivatives.

| Green Chemistry Approach | Specific Method | Advantages | Reference |

| Catalysis | Rh-catalyzed asymmetric reductive Heck reaction | High yield, high enantioselectivity, broad functional group tolerance, scalable | acs.org |

| Catalysis | Catalytic hydrogenation (e.g., Pd/C) | Mild conditions, good selectivity | |

| Alternative Energy Source | Solvent-free microwave synthesis | Reduced reaction time, improved efficiency | researchgate.net |

| Process Intensification | Simplified and optimized reaction procedure | Simple and safe operation, high yield, use of cheap materials | google.com |

Structure Activity Relationship Sar Studies of 3 4 Chlorophenyl Piperidine Scaffolds

Influence of Piperidine (B6355638) Ring Stereochemistry on Biological Activity and Potency

The stereochemistry of the piperidine ring is a critical determinant of both the potency and selectivity of its derivatives. The spatial arrangement of substituents on the piperidine ring directly influences how the molecule interacts with its biological targets, such as monoamine transporters.

Research into 3,4-disubstituted piperidine analogues has shown that stereoisomerism profoundly affects selectivity for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). acs.orgnih.gov For instance, in a series of 4-(4-chlorophenyl)piperidine (B1270657) analogues with a thioacetamide (B46855) side chain, the stereochemistry dictated the transporter selectivity profile. The (-)-cis isomers were found to be selective for DAT and NET, a characteristic shared with the previously reported (+)-trans analogues. acs.orgnih.gov Conversely, the (-)-trans and (+)-cis isomers demonstrated selectivity towards SERT or a combination of SERT and NET. acs.orgnih.gov

One notable compound, (+)-cis-5b, exhibited a low nanomolar inhibitory constant (Ki) for NET, with significantly lower potency at DAT (39-fold less) and SERT (321-fold less), highlighting its potential as a selective tool for pharmacological research. acs.orgnih.gov In another study focusing on 3-carbomethoxy-4-(aryl-substituted)piperidines, the cis-diastereomer consistently proved to be a more potent inhibitor of the human dopamine transporter than the corresponding trans-diastereomer. researchgate.net This difference in potency between cis and trans isomers is less pronounced than in the more rigid tropane (B1204802) series of compounds, suggesting that the conformational flexibility of the piperidine ring allows both isomers to adapt to the transporter's binding site. researchgate.net

| Isomer | Transporter Selectivity | Reference |

|---|---|---|

| (-)-cis | Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) | acs.org, nih.gov |

| (+)-trans | Dopamine Transporter (DAT) / Norepinephrine Transporter (NET) | acs.org, nih.gov |

| (-)-trans | Serotonin Transporter (SERT) or SERT/NET | acs.org, nih.gov |

| (+)-cis | Serotonin Transporter (SERT) or SERT/NET | acs.org, nih.gov |

Impact of Substituents on the Phenyl Ring and Their Positional Isomerism

Modifications to the 4-chlorophenyl ring, including the position and nature of substituents, significantly alter the pharmacological profile of the parent compound. The electronic and steric properties of these substituents are key to modulating receptor binding affinity and selectivity.

For example, in a series of (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides, moving the chloro substituent on the phenyl ring from the 4-position to the 3-position (meta) was shown to be favorable for anti-cholinesterase activity. mdpi.com Conversely, a 4-chloro substituent resulted in a noticeable decrease in inhibitory potency against the same enzymes. mdpi.com

Further studies on haloperidol (B65202) analogues, which contain a 4-(4-chlorophenyl)-4-hydroxypiperidine moiety, demonstrated that replacing the 4-chlorophenyl group with a 2-pyrimidinyl group led to an enhanced binding affinity at D2-like and 5-HT2A receptors. nih.gov The introduction of different halogen substitutions, such as in 1-(3-Chloro-4-fluorophenyl)piperidine, introduces a unique combination of electronic and steric effects that can influence receptor binding and pharmacokinetic properties. These findings underscore the importance of both the type of substituent and its position on the phenyl ring for fine-tuning the biological activity of the piperidine scaffold.

Effects of N-Modification on Receptor Binding Affinity and Selectivity

Studies on piperidine-based cocaine analogues revealed that N-demethylation of trans-(+)-3α-piperidine-based ligands resulted in improved activity at SERT and NET with only modest changes at DAT. acs.orgnih.gov When the N-methyl group of the trans-(+)-ester was replaced with larger phenylalkyl groups, a modest improvement in SERT activity was observed, but it was accompanied by a significant loss of activity at DAT. acs.orgnih.gov In stark contrast, making the same N-phenylalkyl substitutions on the more potent cis-(-)-ester isomer led to a general and significant decrease in activity at all three monoamine transporters. acs.orgnih.gov

The introduction of polar groups into the N-alkyl substituent generally leads to decreased activity. acs.orgnih.gov Furthermore, research on soluble epoxide hydrolase (sEH) inhibitors showed that while bulky substituents on an adjacent phenyl moiety improved potency, bulky N-substitution on the piperidine ring itself did not lead to substantial potency gains. nih.gov This suggests that the binding pocket of the transporter is highly sensitive to the nature of the N-substituent, with different effects observed depending on the stereochemistry of the core piperidine scaffold.

| N-Modification (trans-(+)-series) | Effect on DAT Affinity | Effect on SERT Affinity | Effect on NET Affinity | Reference |

|---|---|---|---|---|

| N-Demethylation | Modest Change | Improved | Improved | acs.org, nih.gov |

| N-Phenylalkyl Substitution | 3.5-fold to 29.9-fold Loss | 2.3-fold to 3.2-fold Improvement | Insignificant Change | acs.org |

| N-Modification with Polar Groups | Decreased Activity | Decreased Activity | Similar to N-Methyl | nih.gov |

Relationship Between Ester/Side Chain Modifications and Pharmacological Profiles

Modifying or replacing the ester group and other side chains attached to the 3-position of the piperidine ring is a key strategy for altering pharmacological profiles and improving metabolic stability.

In the context of cocaine analogues, the ester group is a primary site of in vivo metabolism by esterases, leading to inactive acid metabolites. acs.org Researchers have explored replacing this ester with more metabolically robust bioisosteres to enhance drug longevity. acs.org For instance, the corresponding alcohol derivative (a reduction of the ester) was one of the compounds selected for further behavioral testing due to its increased stability. nih.gov

In a different approach, the piperidine ring was functionalized at the 3-position with a 1,3,4-oxadiazole-2-thiol (B52307) moiety, and various S-substituted derivatives were synthesized. tjpr.orgbioline.org.br These modifications led to compounds with different biological activities, including lipoxygenase inhibition. tjpr.org Specifically, the derivative with an S-cinnamyl group exhibited the highest lipoxygenase inhibitory potential, even greater than the standard drug Baicalein®. tjpr.org This demonstrates that significant changes to the side chain can introduce entirely new pharmacological activities to the 3-(4-chlorophenyl)piperidine scaffold.

Elucidation of Key Pharmacophoric Elements within Chlorophenylpiperidine Structures

The pharmacological activity of chlorophenylpiperidine derivatives can be understood by dissecting the molecule into its essential pharmacophoric elements. Studies using the antipsychotic drug haloperidol as a scaffold have identified three key segments that contribute to its binding profile: the butyrophenone (B1668137) moiety, the central piperidine ring, and the 4-chlorophenyl group. nih.govresearchgate.net

Each of these components plays a distinct role in the molecule's interaction with various CNS receptors. nih.gov The 4-chlorophenyl moiety is a crucial pharmacophoric group found in several antipsychotic agents. researchgate.net Modifications to any of these three segments result in changes to the binding affinity at dopamine and serotonin receptors. For example, replacing the 4-chlorophenyl group can significantly alter the binding profile, highlighting its importance as a key pharmacophoric element for achieving affinity at specific receptor targets. nih.gov This modular understanding allows for the rational design of new agents with tailored pharmacological properties.

Application of Chiral Piperidine Scaffolds in Modulating Biological Activity and Selectivity

The use of chiral piperidine scaffolds is a powerful strategy in drug design, offering a sophisticated method to modulate biological activity and selectivity. thieme-connect.comdntb.gov.uaresearchgate.net Introducing chirality into the piperidine ring can fundamentally influence a molecule's drug-like properties in several beneficial ways. researchgate.net

Key advantages of employing chiral piperidine scaffolds include:

Modulating Physicochemical Properties : Chirality can alter properties such as solubility and lipophilicity. thieme-connect.comresearchgate.netresearchgate.net

Enhancing Biological Activities and Selectivity : The specific three-dimensional arrangement of a chiral molecule allows for a more precise fit into protein binding sites, often leading to increased potency and selectivity for the desired target over off-targets. thieme-connect.comdntb.gov.uaresearchgate.net

Improving Pharmacokinetic Profiles : The stereochemistry of a drug can affect its absorption, distribution, metabolism, and excretion (ADME) properties. thieme-connect.comresearchgate.net

Reducing hERG Toxicity : In some cases, specific stereoisomers have shown reduced affinity for the hERG potassium channel, which is associated with cardiac toxicity. thieme-connect.comdntb.gov.uaresearchgate.net

The study of stereochemistry in piperidine scaffolds has become a significant area of interest in medicinal chemistry, as the introduction of a chiral center can profoundly influence a molecule's druggability. researchgate.net This approach has proven to be a promising strategy for enriching chemical libraries and developing novel therapeutics. thieme-connect.comdntb.gov.uaresearchgate.net

Pharmacological and Biological Activity Evaluation of 3 4 Chlorophenyl Piperidine Derivatives

Monoamine Transporter Inhibition Research

Derivatives of 3-(4-Chlorophenyl)piperidine have been widely investigated for their ability to inhibit monoamine transporters, which are responsible for the reuptake of key neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) from the synaptic cleft.

Dopamine Transporter (DAT) Modulation and Binding Studies

Research has consistently shown that this compound derivatives can exhibit substantial affinity for the dopamine transporter (DAT). nih.govresearchgate.net A series of 3-carbomethoxy-4-(aryl-substituted)piperidines were found to be relatively selective for the human DAT. nih.gov In these studies, the cis-diastereomer of 3-carbomethoxy-4-(aryl-substituted)piperidine was consistently more potent as a DAT inhibitor than the trans diastereomer. nih.gov

One of the most potent inhibitors identified in this series was cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine. nih.gov Further modifications to the piperidine (B6355638) structure have also yielded potent DAT inhibitors. For instance, the 3-n-propyl derivative of a 4-(4-chlorophenyl)piperidine-3-carboxylic acid ester was found to have a binding affinity of 3 nM for the DAT, making it 33-fold more potent than cocaine in binding affinity and 29-fold more potent in inhibiting dopamine uptake. nih.govresearchgate.net

Interestingly, the stereochemistry of the substituents on the piperidine ring plays a crucial role in DAT binding. While the cis-disubstituted piperidine was found to be only about two-fold more potent than its trans isomer in one study, this difference is much smaller than what is observed in the tropane (B1204802) series of compounds, where such a change can lead to a 30- to 200-fold decrease in activity. nih.gov This suggests that the smaller size of the piperidine-based molecules may allow for more flexible binding to the DAT. nih.gov The 3,4-dichlorophenyl group has also been identified as an important moiety for molecular recognition at the DAT in various piperidine and tropane derivatives. researchgate.net

Table 1: Dopamine Transporter (DAT) Inhibition Data for Selected this compound Derivatives

| Compound | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |

|---|---|---|

| cis-3-carbomethoxy-4-(4'-chlorophenyl)piperidine | Data not specified | Data not specified |

| 3-n-propyl derivative of 4-(4-chlorophenyl)piperidine-3-carboxylic acid ester | 3 | Data not specified |

| Cocaine (for comparison) | ~99 | Data not specified |

Data sourced from multiple studies. nih.govresearchgate.netnih.gov

Norepinephrine Transporter (NET) Modulation and Binding Studies

In addition to their effects on the DAT, this compound derivatives have also been evaluated for their interaction with the norepinephrine transporter (NET). Some of these compounds have been found to be potent NET inhibitors. acs.org For example, certain 4-(4-chlorophenyl)piperidine (B1270657) analogues with a thioacetamide (B46855) side chain have shown selectivity for the NET. nih.govacs.org

Specifically, the (+)-cis isomers of these 3,4-disubstituted piperidines can exhibit NET selectivity. nih.govacs.org One such compound, (+)-cis-5b, displayed a low nanomolar Ki value for the NET, with significantly lower potency at the DAT and SERT, making it a valuable research tool for studying NET-related functions. nih.govacs.org N-demethylation of certain piperidine-based ligands has been shown to improve activity at the NET. acs.org However, the NET appears to be less tolerant to N-substitution in the cis-(-)-series compared to the trans-(+)-series of ligands. acs.org

Table 2: Norepinephrine Transporter (NET) Inhibition Data for Selected this compound Derivatives

| Compound | NET Binding Affinity (Ki, nM) | Selectivity (DAT/NET) | Selectivity (SERT/NET) |

|---|---|---|---|

| (+)-cis-5b | Low nanomolar | 39-fold lower at DAT | 321-fold lower at SERT |

Data sourced from a study on 4-(4-chlorophenyl)piperidine analogues with a thioacetamide side chain. nih.govacs.org

Serotonin Transporter (SERT) Modulation and Binding Studies

The interaction of this compound derivatives with the serotonin transporter (SERT) has also been a key area of investigation. The introduction of a 4-chloro group on the phenyl ring can influence SERT binding, though not always favorably. In one study, the presence of a chloro group led to a more than three-fold decrease in binding to the SERT site. nih.gov

However, other structural modifications have led to potent and selective SERT inhibitors. For instance, a series of benzyl (B1604629) ester derivatives of meperidine, which contains a 4-aryl piperidine scaffold, exhibited high affinity for the SERT. nih.gov The 4-methoxybenzyl ester and 4-nitrobenzyl ester derivatives were among the most potent compounds at the SERT in this series. nih.gov Furthermore, the (-)-trans and (+)-cis isomers of certain 4-(4-chlorophenyl)piperidine analogues have demonstrated SERT or SERT/NET selectivity. nih.govacs.org N-demethylation of trans-(+)-3α-piperidine-based ligands has also been shown to improve activity at the SERT. acs.org

Table 3: Serotonin Transporter (SERT) Inhibition Data for Selected this compound Derivatives

| Compound | SERT Binding Affinity (Ki, nM) |

|---|---|

| 4-methoxybenzyl ester of 4-(3,4-dichlorophenyl)-meperidine | 1.7 |

| 4-nitrobenzyl ester of 4-(3,4-dichlorophenyl)-meperidine | 1.0 |

| 4-(4-iodophenyl) normeperidine 4-methoxybenzyl ester | 0.6 |

Data sourced from studies on meperidine and normeperidine derivatives. nih.gov

Identification of Selective versus Broad-Spectrum Transporter Inhibitors

The diverse pharmacological profiles of this compound derivatives have led to the identification of both selective and broad-spectrum monoamine transporter inhibitors. While some derivatives show high selectivity for a single transporter, such as the DAT or NET, others exhibit comparable activity at all three transporters (DAT, NET, and SERT). nih.govnih.govacs.org

For example, a series of 3-carbomethoxy-4-(aryl-substituted)piperidines were found to be relatively selective for the human dopamine transporter. nih.gov In contrast, compounds like (+)-trans-5c, a 4-(4-chlorophenyl)piperidine analogue, show similar activity at all three transporters, classifying them as broad-spectrum inhibitors. nih.govacs.org The stereochemistry of the piperidine ring is a key determinant of this selectivity. For instance, (-)-cis analogues of certain 4-(4-chlorophenyl)piperidines exhibit DAT/NET selectivity, while the (-)-trans and (+)-cis isomers show SERT or SERT/NET selectivity. nih.govacs.org Broad-spectrum transporter inhibitors are of particular interest as they are hypothesized to have a more rapid onset of action and potentially greater efficacy as antidepressants. nih.govacs.org

Anticancer and Antitumor Research

Beyond their effects on the central nervous system, certain this compound derivatives have been investigated for their potential as anticancer agents.

Induction of Apoptosis in Cancer Cell Lines

Piperidine-containing compounds have demonstrated a wide range of biological activities, including anti-proliferative effects. nih.gov A series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their potential as anticancer agents. nih.gov Two of these compounds, II and IV, were found to reduce the growth of several hematological cancer cell lines. nih.gov Their mechanism of action was linked to the induction of apoptosis, as evidenced by an increase in the mRNA expression of apoptosis-promoting genes, p53 and Bax. nih.gov Molecular docking studies further supported the potential of these compounds to bind to key targets in cancer cells. nih.gov Other studies have also highlighted the ability of piperidine derivatives to induce apoptosis in cancer cells, suggesting that this class of compounds holds promise for the development of new anticancer therapies. researchgate.netjmchemsci.com

Inhibition of Cancer Cell Proliferation and Tumor Growth

Derivatives of this compound have emerged as a significant class of compounds with the ability to inhibit the growth of cancerous cells. researchgate.net Research has demonstrated that specific modifications to the piperidine scaffold can lead to potent antiproliferative effects. For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, which are derivatives of piperidine, were synthesized and showed notable activity in reducing the growth of various cancer cell lines. nih.gov Similarly, other piperidine derivatives have been found to exert anti-proliferative effects by inducing cell cycle arrest, a process that stops cancer cells from dividing and multiplying. researchgate.net The antitumor activity of these compounds is often linked to their ability to initiate programmed cell death, or apoptosis, in cancer cells. nih.govnih.gov

Molecular Mechanisms Involving Cellular Pathways (e.g., p53, Bax)

The anticancer activity of this compound derivatives is often mediated through their influence on critical cellular pathways that control cell survival and death. A key mechanism is the activation of the p53 tumor suppressor protein. nih.govnih.gov p53 is a crucial transcription factor that, upon activation by cellular stress such as DNA damage, can halt the cell cycle or trigger apoptosis. uniprot.org Studies have shown that certain piperidine derivatives can increase the expression of p53. nih.gov

The activation of p53 leads to a cascade of downstream events, including the upregulation of pro-apoptotic proteins like Bax. nih.govnih.govuniprot.org Bax, a member of the Bcl-2 family, plays a pivotal role in initiating apoptosis by promoting the release of mitochondrial contents, which ultimately leads to cell death. nih.govmdpi.com The increased ratio of Bax to the anti-apoptotic protein Bcl-2 is a key indicator of the cell's commitment to apoptosis. nih.gov Research on various piperidine-containing compounds has confirmed their ability to significantly increase the expression of p53 and Bax, thereby driving cancer cells towards apoptosis. nih.govnih.gov

Cytotoxic Effects Against Specific Hematological and Solid Tumor Models

The cytotoxic, or cell-killing, properties of this compound derivatives have been demonstrated against a variety of cancer models. These include both solid tumors, such as breast and liver cancer, and hematological malignancies like leukemia and myeloma. nih.govtandfonline.com

For example, N,N′-bis[1-(4-chlorophenyl)-3-(piperidine-1-yl)propylidene]hydrazine dihydrochlorides, a derivative, has shown cytotoxicity against breast cancer (T47D) cells. tandfonline.com Other studies have highlighted the effectiveness of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones in reducing the growth of numerous hematological cancer cell lines. nih.gov The potency of these compounds is often measured by their IC50 value, which represents the concentration required to inhibit the growth of 50% of the cancer cells.

Below is a data table summarizing the cytotoxic activity of various piperidine derivatives against different cancer cell lines.

| Derivative Type | Cancer Cell Line | Cancer Type | IC50 (µM) |

| N,N′-bis[1-(4-chlorophenyl)-3-(piperidine-1-yl)propylidene]hydrazine (P5) | T47D | Breast Cancer | >50 |

| N,N′-bis[1-(4-fluorophenyl)-3-(piperidine-1-yl)propylidene]hydrazine (P7) | Huh7 | Human Hepatoma | 10.43 |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound II) | RPMI-8226 | Myeloma | 2.1 |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (Compound 4d, meta-chloro) | Hep-G2 | Human Hepatocarcinoma | 11.6 ± 0.12 |

| 1-(4-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea (9) | SW620 | Metastatic Colon Cancer | 7.6 ± 1.75 |

This table presents a compilation of data from multiple studies to illustrate the cytotoxic potential of related piperidine structures. nih.govtandfonline.comnih.govmdpi.com

Neuropharmacological Investigations

Neuroprotective Properties and Mechanisms

In addition to their anticancer potential, derivatives of this compound are being explored for their neuroprotective capabilities. Neuroprotection refers to the preservation of neuronal structure and function, which is critical in combating neurodegenerative diseases. acs.org Some piperidine derivatives have shown the ability to protect neuronal cells from damage induced by oxidative stress, such as that caused by hydrogen peroxide. acs.orgrsc.org

The mechanisms behind these neuroprotective effects are multifaceted. One avenue of action is through the inhibition of cholinesterases, enzymes that break down essential neurotransmitters. joseroda.com Certain piperidine-containing compounds have been shown to be modest inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). joseroda.com Other potential mechanisms include the modulation of sigma receptors and the ability to scavenge harmful free radicals. nih.govbohrium.com For instance, some heteroarylnitrones, which can be structurally related to piperidine derivatives, have demonstrated a capacity to trap and stabilize various free radicals, thereby preventing cellular damage. acs.org

Ligand Interactions with Histamine (B1213489) Receptors (e.g., H3)

A significant focus of research has been the interaction of this compound derivatives with histamine receptors in the brain, particularly the histamine H3 receptor (H3R). dntb.gov.uaacs.org The H3R is a key target in the central nervous system because it modulates the release of histamine and other important neurotransmitters like acetylcholine (B1216132) and dopamine. nih.gov

Compounds that act as antagonists or inverse agonists at the H3R can enhance neurotransmitter release, a mechanism that is being investigated for its potential to treat cognitive deficits and other neurological disorders. dntb.gov.ua Several series of piperidine derivatives have been developed that bind to the H3R with high affinity, some with Ki values in the nanomolar range, indicating a strong binding potential. acs.orgpolimi.it The piperidine moiety is considered a critical structural feature for this activity. acs.orgnih.gov

Sigma-1 Receptor Ligand Potential

The sigma-1 receptor is another important molecular target within the central nervous system for which this compound derivatives have shown affinity. google.comd-nb.info This receptor is a unique protein that plays a role in various cellular functions and is implicated in a range of neuropsychiatric disorders. nih.gov

Interestingly, some H3 receptor ligands based on the piperidine structure have also been found to bind with high affinity to the sigma-1 receptor. acs.orgpolimi.itnih.gov This dual-target activity is of significant interest, as it could lead to the development of novel therapeutics with enhanced efficacy for complex conditions like neuropathic pain or other CNS disorders. acs.org The piperidine ring is considered a key structural element for achieving this dual H3/sigma-1 receptor activity. nih.gov Molecular modeling studies have been employed to understand the interactions that allow these compounds to bind effectively to both receptor types. acs.org

Anticonvulsant Activity and Mechanisms of Action

Derivatives of this compound have been a subject of interest in the search for novel anticonvulsant agents. Studies have shown that specific structural modifications to the piperidine ring and its substituents can lead to significant anticonvulsant effects.

One area of investigation involves the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of known anticonvulsant compounds. uj.edu.plnih.gov In these studies, the heterocyclic imide ring of active pyrrolidine-2,5-diones was replaced with a chain amide group. uj.edu.plnih.gov Initial screenings in animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, revealed that many of these derivatives exhibit protection, particularly in the MES seizure model. uj.edu.plnih.gov For instance, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide was found to be effective in the MES test. uj.edu.plnih.gov The anticonvulsant activity was found to be closely linked to the nature of the substituent at the 3-position of the anilide moiety. uj.edu.plnih.gov Some derivatives also showed activity in the 6-Hz model, which is indicative of potential efficacy against therapy-resistant partial seizures. uj.edu.plnih.govresearchgate.net

Another class of compounds, 1-(3-(4-(3-(4-chlorophenyl)-4H-1,2,4-triazol-4-yl)phenoxy)propyl)piperidine, has been identified as a potent histamine H3 receptor antagonist with significant anticonvulsant properties. tandfonline.com This compound demonstrated high antagonistic activity and provided protection in the MES-induced seizure model in mice. tandfonline.com The anticonvulsant effect was linked to its H3R antagonistic activity, as co-administration with an H3R agonist diminished its protective effect. tandfonline.com

Furthermore, research into differently substituted piperidine-2,6-diones has identified compounds with notable anticonvulsant potential. For example, 3-[(4-Chlorophenyl)amino]-3-azaspiro[5.5]undecane-2,4-dione was found to be active in an in vitro neuroprotection assay. researchgate.net These findings highlight the importance of the imide fragment's structure in determining anticonvulsant activity. researchgate.net

The mechanisms underlying the anticonvulsant effects of these derivatives are varied. For some acetamide (B32628) derivatives, a moderate binding affinity to neuronal voltage-sensitive sodium channels (site 2) has been observed, suggesting this as a potential mode of action. uj.edu.plnih.gov For the triazole-containing derivatives, the mechanism is linked to the antagonism of the histamine H3 receptor. tandfonline.com

Anxiolytic and Antidepressant Effects

The this compound framework is integral to the development of compounds with anxiolytic and antidepressant properties. ontosight.ai Research has focused on creating derivatives that can modulate key neurotransmitter systems involved in mood regulation.

A series of 4-(4-Chlorophenyl)piperidine derivatives featuring a thioacetamide side chain have been synthesized and assessed for their potential as dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitors. nih.gov One particular enantiomer, (+)-cis-(45b), demonstrated high potency at the NET with a Ki value of 5.5 nM and exhibited significant selectivity for the NET, highlighting its potential as an antidepressant. nih.gov

In another study, derivatives of 4,6-dimethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-3-one hydrochloride were found to possess a combination of antidepressant and anxiolytic activities. researchgate.net This suggests that modifications of the piperidine core can lead to compounds with a dual-action profile.

The anxiolytic potential of piperidine derivatives has also been explored through their interaction with the serotonin system. For example, the essential oil of Cananga odorata was found to reverse anxiety induced by 1-(3-chlorophenyl)piperazine, a known anxiogenic agent, by modulating the MAPK pathway and the serotonin system in mice. mdpi.com While not a direct derivative, this demonstrates the role of the chlorophenylpiperazine (B10847632) structure in anxiety models. Additionally, adinazolam, a benzodiazepine (B76468) derivative that includes a piperidine moiety, is known for its anxiolytic, anticonvulsant, sedative, and antidepressant properties, further underscoring the versatility of the piperidine scaffold in CNS-active compounds. drugbank.com

Antimicrobial and Anti-inflammatory Properties

Derivatives of this compound have demonstrated a range of antibacterial activities against various bacterial strains. The effectiveness of these compounds is often dependent on the specific substitutions made to the core piperidine structure.

In one study, a series of new N-substituted piperidine derivatives, including 2-((4-chloro-4-(4-chlorophenyl)piperidin-1-yl)(2-chlorophenyl)methyl)-5-aryl-1,3,4-oxadiazoles and N'-arylidene-2-(2-chlorophenyl)-2-(4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl) acetohydrazides, were synthesized and screened for their antimicrobial properties. jocpr.comjocpr.com These compounds were evaluated using the broth microdilution method against various bacterial strains. jocpr.com

Another study focused on Mannich bases of piperidine and p-chloroaniline derivatives. researchgate.net Several of these synthesized compounds showed moderate to potent antimicrobial activity against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa when compared to the standard drug gentamicin. researchgate.net For example, compounds designated as MB1, MB2, and MB3 displayed potent activity. researchgate.net

The synthesis of 1-(4-chlorophenyl)piperidine-2,6-diones also yielded compounds with antibacterial properties. derpharmachemica.com Specifically, certain derivatives showed good activity against Escherichia coli and Bacillus subtilis, while another was active against Staphylococcus aureus. derpharmachemica.com

The table below summarizes the antibacterial activity of selected this compound derivatives.

| Compound Type | Bacterial Strains Tested | Activity Level | Reference |

| N-substituted piperidine derivatives | Various bacteria | Moderate to potent | jocpr.comjocpr.com |

| Mannich bases of piperidine | S. aureus, E. coli, B. subtilis, P. aeruginosa | Moderate to potent | researchgate.net |

| 1-(4-chlorophenyl)piperidine-2,6-diones | E. coli, B. subtilis, S. aureus | Good | derpharmachemica.com |

In addition to antibacterial effects, this compound derivatives have been evaluated for their antifungal activity.

The same N-substituted piperidine derivatives and acetohydrazides mentioned previously were also tested against fungal strains. jocpr.comjocpr.com Their antifungal activity was determined using the broth microdilution method against fungi such as Candida albicans and Aspergillus niger. jocpr.comresearchgate.net

The Mannich bases of piperidine and p-chloroaniline also exhibited antifungal properties. researchgate.net Compounds MB1, MB2, and MB3 showed potent activity against fungal strains, while others (MB4-MB8) displayed moderate activity when compared to the standard drug tioconazole. researchgate.net However, a separate study on 1-(4-chlorophenyl)piperidine-2,6-diones found that the synthesized compounds did not show any antifungal activity against Candida albicans or Aspergillus niger. derpharmachemica.com

Research on thieno[2,3-d]pyrimidin-4(3H)-one derivatives, some of which contain a p-chlorophenyl group, has identified compounds with excellent antifungal activity. nih.gov Specifically, a compound bearing a p-chlorophenyl group and a 2-(2-mercaptoethoxy)ethan-1-ol side chain was found to be 10-15 times more potent than ketoconazole (B1673606) and bifonazole (B1667052) against certain fungi. nih.gov

The table below presents the antifungal activity of selected this compound derivatives.

| Compound Type | Fungal Strains Tested | Activity Level | Reference |

| N-substituted piperidine derivatives | Various fungi | Moderate to potent | jocpr.comjocpr.com |

| Mannich bases of piperidine | C. albicans, A. niger, R. stolonifer, P. notatum | Moderate to potent | researchgate.net |

| 1-(4-chlorophenyl)piperidine-2,6-diones | C. albicans, A. niger | Inactive | derpharmachemica.com |

| Thieno[2,3-d]pyrimidin-4(3H)-one derivatives | Eight fungal species | Excellent | nih.gov |

The anti-inflammatory potential of this compound derivatives has been an active area of research, with studies focusing on their ability to modulate key inflammatory pathways. ontosight.ai

One line of investigation has explored chalcone (B49325) derivatives. A study found that (E)-3-(2-chlorophenyl)-1-(2-hydroxy-4,6-dimethoxy-3-(piperidin-1-ylmethyl)phenyl)prop-2-en-1-one exhibited significant anti-inflammatory activity by inhibiting COX-2. sci-hub.se Chalcones with a piperidine methyl substitution were found to be stronger inhibitors of COX-2 than COX-1. sci-hub.se

Another study synthesized a series of rimonabant (B1662492) analogues, where the N-aminopiperidine moiety was replaced. One such analogue, containing a morpholine (B109124) ring, demonstrated potent anti-inflammatory effects by suppressing nitric oxide (NO) production in lipopolysaccharide (LPS)-induced microglial cells. nih.gov This compound was found to inhibit the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines. nih.gov The underlying mechanism involves the attenuation of LPS-induced activation of nuclear factor-kappa B (NF-κB) and ERK MAPK phosphorylation. nih.gov

Pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized and tested for their ability to inhibit COX enzymes. rsc.org Some of these compounds, which can incorporate a chlorophenyl moiety, were shown to suppress the activity of COX enzymes, thereby inhibiting the production of prostaglandin (B15479496) E2 (PGE2). rsc.org

These findings suggest that this compound derivatives can exert anti-inflammatory effects through multiple molecular pathways, including the inhibition of COX enzymes, suppression of pro-inflammatory mediators like NO and cytokines, and modulation of key signaling pathways such as NF-κB and MAPK.

Enzyme Modulation and Inhibition Studies

Derivatives of this compound have been investigated for their ability to modulate and inhibit various enzymes, which is often the basis for their observed pharmacological activities.

One significant area of study is the inhibition of monoacylglycerol lipase (B570770) (MAGL), an enzyme involved in the endocannabinoid system. Researchers have optimized 4-chlorobenzoylpiperidine derivatives to develop potent and selective MAGL inhibitors. unipi.it Starting with a lead compound, structural modifications led to a new derivative with a Ki value of 0.65 µM. unipi.it Modeling studies suggested that this compound interacts with the MAGL binding site by replacing a structural water molecule. unipi.it

In the context of cancer research, a derivative named AZD5363, which is 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, has been identified as a potent inhibitor of Akt kinases. bohrium.com This compound acts as an ATP-competitive inhibitor and has shown significant activity against a panel of kinases, primarily from the AGC family. bohrium.com The para-chloro group on the aromatic ring was found to be important for maintaining potency. bohrium.com

Furthermore, furoxan-coupled spiro-isoquinolino piperidine derivatives have been synthesized and evaluated as potential phosphodiesterase 5 (PDE5) inhibitors. nih.gov One such derivative, 4-(4-chlorophenyl)-3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl) methyl)-1,2,5-oxadiazole 2-oxide, was among the compounds synthesized for this purpose. nih.gov

The table below lists the enzymes targeted by various this compound derivatives.

| Derivative Class | Target Enzyme | Biological Context | Reference |

| 4-chlorobenzoylpiperidines | Monoacylglycerol Lipase (MAGL) | Endocannabinoid System | unipi.it |

| Pyrrolopyrimidine piperidines (e.g., AZD5363) | Akt Kinases | Cancer | bohrium.com |

| Furoxan coupled spiro-isoquinolino piperidines | Phosphodiesterase 5 (PDE5) | Vasodilation | nih.gov |

Monoacylglycerol Lipase (MAGL) Inhibition

Monoacylglycerol lipase (MAGL) is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). mdpi.com Inhibition of MAGL increases 2-AG levels, which can modulate pain, inflammation, and neuroprotection. nih.gov Consequently, MAGL is a significant therapeutic target for various neurological and inflammatory disorders. nih.gov

Research into this compound derivatives has led to the discovery of potent and reversible MAGL inhibitors. A study focused on optimizing 4-chlorobenzoylpiperidine derivatives identified several compounds with significant inhibitory activity. unipi.it For instance, the introduction of bromine and iodine to the phenyl ring of the parent compound resulted in derivatives with increased potency. unipi.it

Molecular docking and dynamics simulations have provided insights into the binding mechanisms of these inhibitors. mdpi.com These studies revealed that the 4-chlorobenzoyl moiety inserts into a small pocket of the MAGL protein, with the phenyl ring establishing lipophilic interactions with key amino acid residues. unipi.it The amide C=O group of some derivatives forms hydrogen bonds with the backbone nitrogen of specific amino acids, further stabilizing the inhibitor-enzyme complex. unipi.itacs.org

The development of reversible MAGL inhibitors is particularly important, as irreversible inhibitors can lead to pharmacological tolerance and desensitization of cannabinoid receptors. mdpi.com One study reported a reversible inhibitor, (4-(4-chlorobenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone, which was effective in a mouse model of neuropathic pain without causing significant motor or cognitive impairment, highlighting the potential for a better safety profile with reversible inhibitors. mdpi.com

Interactive Table: MAGL Inhibition by this compound Derivatives

| Compound | Structure | IC50 (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| 1-(4-chlorobenzoyl)-N-(3-chlorophenyl)piperidine-4-carboxamide | Aryl formyl piperidine derivative | Not specified in abstract | Reversible | mdpi.com |

| Piperidine-1,4-diylbis((4-chlorophenyl)methanone) | 4-chlorobenzoylpiperidine derivative | Not specified in abstract | Not specified in abstract | unipi.it |

| (4-(4-chlorobenzoyl)piperidin-1-yl)(3-hydroxyphenyl)methanone | Piperidine derivative | Not specified in abstract | Reversible | mdpi.com |

| Compound with 2-Chloro-4-fluoro substituent | Spiro-isoquinolino piperidine derivative | 0.007 | Reversible | acs.org |

| Compound with 2-Chloro-4-trifluoromethyl substituent | Spiro-isoquinolino piperidine derivative | 0.0054 | Reversible | acs.org |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating its action at the synapse. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. acgpubs.orgresearchgate.net

Several studies have investigated this compound derivatives for their AChE inhibitory activity. A series of (1-benzyl-3,5-bis(substituted-benzylidene)piperidin-4-one) derivatives were synthesized and evaluated, with some compounds showing notable inhibition. acgpubs.org For example, a derivative with a chlorine substituent, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one), was identified as a dual inhibitor of both AChE and butyrylcholinesterase (BChE), another cholinesterase enzyme. acgpubs.org

In another study, hybrid molecules incorporating a piperazine (B1678402) moiety linked to a benzothiazole (B30560) scaffold were developed. rsc.org A compound within this series, 3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide, displayed inhibitory action against AChE. rsc.org The presence of an electron-withdrawing group like chlorine on the phenyl ring was found to enhance the inhibitory activity compared to unsubstituted counterparts. rsc.org

The inhibitory potency of these derivatives is often compared to standard drugs like donepezil. While many synthesized compounds show activity, they often have a lower potency than the reference drugs. nih.gov

Interactive Table: AChE Inhibition by this compound Derivatives

| Compound | Structure | IC50 (µM) | Enzyme Selectivity | Source |

|---|---|---|---|---|

| (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) | Piperidinone derivative | 18.04 (AChE), 17.28 (BuChE) | Dual inhibitor | acgpubs.org |

| 3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-N-(6-methanesulfonyl-benzothiazol-2-yl)-propionamide | Benzothiazole-piperazine hybrid | 13.05 | AChE selective | rsc.org |

Phosphodiesterase (PDE) Inhibition (e.g., PDE5)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the cellular levels of cyclic nucleotides, such as cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com PDE5, in particular, is a key enzyme in the nitric oxide/cGMP signaling pathway and is a well-established target for the treatment of erectile dysfunction and pulmonary hypertension. nih.gov

Research has explored this compound derivatives as potential PDE5 inhibitors. A novel inhibitor, sodium 1-[6-chloro-4-(3,4-methylenedioxybenzyl)aminoquinazolin-2-yl]piperidine-4-carboxylate sesquihydrate (E4021), was found to be a potent and highly selective inhibitor of human platelet PDE5. nih.gov In human platelets, PDE5 is a major enzyme responsible for cGMP hydrolysis. nih.gov

Another study focused on synthesizing furoxan-coupled spiro-isoquinolino piperidine derivatives as nitric oxide (NO) releasing PDE5 inhibitors. mdpi.com One of the synthesized compounds was 4-(4-chlorophenyl)-3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl)methyl)-1,2,5-oxadiazole 2-oxide. mdpi.com The rationale behind these hybrid molecules is to combine the vasodilatory effects of PDE5 inhibition with the direct release of NO, which stimulates cGMP production. mdpi.com

The development of potent and selective PDE5 inhibitors is of significant interest for various cardiovascular diseases. mdpi.com

Interactive Table: PDE5 Inhibition by this compound Derivatives

| Compound | Structure | Activity | Source |

|---|---|---|---|

| Sodium 1-[6-chloro-4-(3,4-methylenedioxybenzyl)aminoquinazolin-2-yl]piperidine-4-carboxylate sesquihydrate (E4021) | Quinazoline-piperidine derivative | Potent and selective PDE5 inhibitor | nih.gov |

| 4-(4-chlorophenyl)-3-((3-oxo-2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidin]-1'-yl)methyl)-1,2,5-oxadiazole 2-oxide | Furoxan-coupled spiro-isoquinolino piperidine derivative | PDE5 inhibitor with NO-releasing properties | mdpi.com |

Antiviral Activity Research (e.g., SARS-CoV-2)

The emergence of novel viral threats like SARS-CoV-2 has spurred extensive research into new antiviral agents. Piperidine derivatives have been investigated for their potential to inhibit viral replication.

One study conducted a detailed structure-activity relationship analysis of 1,4,4-trisubstituted piperidines against coronaviruses. nih.gov Although this study did not specifically focus on this compound, it demonstrated the potential of the broader piperidine scaffold as a source of coronavirus inhibitors. nih.gov The identified compounds were found to act as non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

Another research effort synthesized novel pyrimidine (B1678525) thioglycosides and evaluated their antiviral activity against SARS-CoV-2. acs.org Compounds containing an N-(4-chlorophenyl) pyrimidine moiety were among the most active. acs.org While not direct derivatives of this compound, this highlights the utility of the 4-chlorophenyl group in designing antiviral compounds.

A separate study synthesized 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides and tested their activity against the tobacco mosaic virus. mdpi.com Two compounds, including N-(3-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide, showed some antiviral activity. mdpi.com

While direct evidence for the antiviral activity of this compound itself against SARS-CoV-2 is limited in the provided results, the broader research on related structures suggests that this chemical family holds promise for the development of new antiviral therapies. nih.govacs.orgnih.gov

Antioxidant Activity Investigations

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Research has been conducted to evaluate the antioxidant potential of various piperidine derivatives.

Several studies have synthesized and tested piperidine derivatives for their in vitro antioxidant activity using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. irjpms.comresearchgate.netjofamericanscience.org In one study, a series of chalcone and piperidine derivatives were synthesized, and a compound identified as MR-3, which is 3,3-dichloro-2,6-bis(3-chlorophenyl)piperidin-4-one, showed good antioxidant activity. irjpms.com Another study synthesized Mannich bases of piperidine and p-chloroaniline and found that they possessed significant antioxidant activity when compared to standards like vitamin C. researchgate.netjofamericanscience.org

The antioxidant properties of these compounds are often attributed to the presence of electron-donating or electron-withdrawing groups on the aromatic rings. researchgate.net For example, some research suggests that the presence of halogens, such as chlorine, can contribute to the antioxidant capacity of the molecule. scispace.com

Interactive Table: Antioxidant Activity of Piperidine Derivatives

| Compound/Derivative Type | Assay Method | Finding | Source |

|---|---|---|---|

| 3,3-dichloro-2,6-bis(3-chlorophenyl)piperidin-4-one (MR-3) | DPPH, ABTS, Nitric oxide, etc. | Showed good antioxidant activity. | irjpms.com |

| Mannich bases of piperidine and p-chloroaniline | DPPH radical scavenging | Possessed significant antioxidant activity. | researchgate.netjofamericanscience.org |

| Piperidine derivatives | DPPH scavenging | All tested derivatives revealed antioxidant potentials greater than 49% at 1 mg/ml. | academicjournals.org |

Preclinical Development and Translational Research Potential of 3 4 Chlorophenyl Piperidine Based Agents

Identification and Optimization of Lead Compounds

The journey from a preliminary hit to a viable drug candidate is a meticulous process of chemical refinement. The 3-(4-chlorophenyl)piperidine structure frequently serves as a valuable starting point, or "lead compound," for this optimization process.

A prominent example is the development of the Akt kinase inhibitor, AZD5363 (Capivasertib). The initial lead compound, a benzylamide derivative (benzylamide 3), was identified as an orally bioavailable Akt inhibitor. bohrium.com However, it lacked sufficient enzyme selectivity. bohrium.com Medicinal chemists then embarked on extensive structure-activity relationship (SAR) studies to improve its profile. This involved revisiting the substitution on the aromatic ring, where it was confirmed that a para-chloro group provided a superior balance of properties compared to other substitutions or its removal. bohrium.com Further optimization led to the discovery of AZD5363, which exhibited increased potency, higher selectivity against the closely related ROCK kinase, and reduced affinity for the hERG channel. bohrium.comacs.org

In a different therapeutic area, researchers have worked to improve piperidine-scaffold inhibitors for the papain-like protease (PLpro) of SARS-CoV-2. Early lead compounds, such as 3k and 5c, showed promising efficacy but required enhancements. frontiersin.org Medicinal chemistry efforts focused on modifying the scaffold to improve binding affinity and in vitro absorption, distribution, metabolism, and excretion (ADME) characteristics, leading to new analogues with more favorable solubility and stability. frontiersin.org

Similarly, in the realm of oncology, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were designed and synthesized as potential anti-cancer agents, demonstrating a rational approach to lead generation based on the piperidine (B6355638) core. nih.govmdpi.com

Table 1: Examples of Lead Compound Optimization

| Lead Compound/Series | Therapeutic Target | Optimization Goal | Optimized Compound/Result |

|---|---|---|---|

| Benzylamide 3 | Akt Kinase | Improve potency and selectivity over ROCK kinase | AZD5363 |

| Inhibitors 3k and 5c | SARS-CoV-2 PLpro | Improve binding and ADME properties | Analogues with enhanced solubility and stability |

| Diarylpiperidin-4-ones | Cancer | Develop novel cytotoxic agents | 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones |

In Vivo Efficacy Studies in Animal Models of Disease (e.g., depression, tumor models)

To bridge the gap between in vitro activity and clinical potential, compounds based on the this compound scaffold are evaluated in various animal models of human diseases.

Tumor Models The optimized Akt inhibitor, AZD5363, demonstrated significant efficacy in preclinical tumor models. Following oral administration, the compound successfully inhibited the phosphorylation of Akt and its downstream biomarkers in vivo. bohrium.comacs.org This on-target activity translated to the inhibition of tumor growth in a breast cancer xenograft model, providing strong evidence of its potential as an anticancer agent. bohrium.comacs.org In other studies, specific 3-chloro-3-methyl-2,6-diarylpiperidin-4-one derivatives (compounds II and IV) were found to reduce the growth of multiple hematological cancer cell lines. nih.govmdpi.com Furthermore, 4-(4-Chlorophenyl)piperidine-2,6-dione has been noted for its potential to inhibit tumor growth through various mechanisms.

Depression Models The 4-chlorophenyl moiety is also a key feature in compounds designed for central nervous system disorders. While not a piperidine derivative, the synthetic organoselenium compound 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole (CMI) highlights the utility of this chemical group. In a mouse model using repeated forced swim stress to induce a depressive-like phenotype, CMI was found to be effective in abolishing the stress-induced behaviors. frontiersin.org This suggests that the chlorophenyl group can be a critical component in designing molecules with antidepressant-like effects. frontiersin.org

Table 2: In Vivo Efficacy in Animal Models

| Compound/Derivative | Disease Model | Animal Model | Key Finding |

|---|---|---|---|

| AZD5363 | Breast Cancer | Xenograft (Mouse) | Inhibition of tumor growth upon oral dosing. bohrium.comacs.org |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological Cancer | Cell Line-Derived Models | Reduced cancer cell growth. nih.govmdpi.com |

| 3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole | Depression | Forced Swim Stress (Mouse) | Abolished depressive-like behavior. frontiersin.org |

Evaluation as Chemical Biology Tools for Pathway Studies

Beyond their direct therapeutic potential, this compound-based agents serve as valuable chemical biology tools to dissect complex cellular pathways. Their ability to specifically interact with and modulate the function of proteins allows researchers to probe the roles of these proteins in health and disease.

The Akt inhibitor AZD5363 is a prime example. As a potent and selective ATP-competitive inhibitor, it allows for the precise interrogation of the Akt signaling pathway. bohrium.com Studies using AZD5363 have demonstrated a clear pharmacodynamic knockdown of the phosphorylation of Akt and its downstream substrates, confirming its utility in studying the consequences of Akt pathway inhibition. bohrium.comacs.org

Other derivatives have been used to explore different cellular processes. For instance, 4-(4-Chlorophenyl)piperidine-2,6-dione is considered a useful tool for investigating the cellular pathways that regulate apoptosis and cell proliferation. Similarly, studies with certain 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones showed that they increase the mRNA expression of key apoptosis-promoting genes, such as p53 and Bax. nih.govmdpi.com This provides a method to specifically study the upstream regulation and downstream consequences of activating these particular apoptotic pathways.

Table 3: Compounds as Tools for Pathway Elucidation

| Compound | Biological Pathway/Target Studied | Utility as a Tool |

|---|---|---|

| AZD5363 | Akt Signaling Pathway | Selective inhibitor to study downstream effects of Akt phosphorylation. bohrium.comacs.org |

| 4-(4-Chlorophenyl)piperidine-2,6-dione | Apoptosis and Cell Proliferation | Modulates protein expression to study their roles in cellular processes. |

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | p53 and Bax Apoptotic Pathways | Upregulates specific gene expression to study apoptotic mechanisms. nih.govmdpi.com |

Strategic Role in Contemporary Drug Design and Development Paradigms

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration. researchgate.netmdpi.com Its presence in numerous drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The this compound framework leverages this privileged structure, making it a cornerstone in modern drug discovery for a variety of diseases, including cancer and CNS disorders. researchgate.netclinmedkaz.orgresearchgate.net

The development of agents based on this scaffold exemplifies several contemporary drug design paradigms:

Privileged Scaffold Hopping and Decoration: The piperidine core is a well-validated "privileged scaffold." mdpi.com The strategic "decoration" with a 4-chlorophenyl group is a common tactic to enhance biological activity and fine-tune properties. bohrium.com

Structure-Based and Computer-Aided Design: The optimization of these compounds heavily relies on modern techniques. The development of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones involved molecular docking analyses to understand how the compounds bind to their protein targets and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate their drug-like characteristics computationally before undertaking more extensive synthesis and testing. nih.govmdpi.com

Targeted Therapy and Pathway-Specific Inhibition: The discovery of AZD5363 is a classic example of a target-centric approach. The goal was to develop a highly selective inhibitor for a specific kinase (Akt) that is known to be a critical node in cancer signaling pathways, thereby creating a targeted therapy. bohrium.comacs.org